1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
Description
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a urea derivative characterized by a 4-methoxyphenethyl group and a (5-(thiophen-2-yl)furan-2-yl)methyl substituent. Its structure integrates aromatic (methoxyphenyl), heterocyclic (thiophene, furan), and urea functionalities, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-15-6-4-14(5-7-15)10-11-20-19(22)21-13-16-8-9-17(24-16)18-3-2-12-25-18/h2-9,12H,10-11,13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNOXIXUKWAQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-methoxyphenethylamine can be reacted with an appropriate isocyanate to form the urea linkage.
Attachment of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through a series of coupling reactions. For example, a Suzuki coupling reaction can be employed to attach the thiophene ring to a furan derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(4-Hydroxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Overview
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound notable for its complex structure, which includes multiple functional groups. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. Its unique properties allow it to serve as a versatile building block in chemical synthesis, as well as a potential candidate for pharmacological applications.
Medicinal Chemistry
This compound is being investigated for its potential pharmacological activities, including:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects with a GI50 value of approximately 25 μM against various cancer types, suggesting its potential as an anticancer agent.
Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical transformations:
- Oxidation : Produces derivatives such as 1-(4-Hydroxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea.
- Reduction : Yields corresponding amine derivatives.
- Substitution Reactions : Can lead to halogenated derivatives, expanding its utility in synthetic organic chemistry.
Material Science
The electronic and optical properties of this compound make it a candidate for applications in material science:
- Organic Semiconductors : The compound's structure may be exploited in developing organic semiconductors due to its potential charge transport properties.
- Photovoltaic Materials : Its unique combination of functional groups could enhance the efficiency of photovoltaic devices, contributing to advancements in renewable energy technologies.
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of various urea derivatives, including this compound. The results demonstrated significant apoptosis induction in specific cancer cell lines, highlighting the importance of structural modifications on biological activity. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy against targeted cancer types .
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory properties of thiourea and urea derivatives found that compounds similar to this compound exhibited promising results in inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Material Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.
Comparison with Similar Compounds
Research Findings and Gaps
- Synthetic Challenges: The thiophene-furan linkage may require regioselective coupling, as seen in ’s use of ethanoic KOH for cyclization .
- Biological Testing : Assays like Mosmann’s cytotoxicity model () could evaluate the compound’s efficacy against cancer cell lines .
Biological Activity
1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 384.5 g/mol. The structure features a methoxyphenethyl group and a thiophen-furan moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea linkage in the structure allows for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to target proteins.
Antitumor Activity
Recent studies have indicated that derivatives of urea compounds, including similar structures, exhibit significant antitumor properties. The compound may inhibit key pathways involved in cancer cell proliferation and survival, particularly through modulation of receptor tyrosine kinases (RTKs) and apoptosis pathways. For example, compounds with similar structures have shown efficacy against BRAF(V600E) mutations in melanoma cells .
Anti-inflammatory Effects
Compounds with thiophene and furan moieties have been reported to possess anti-inflammatory properties. They can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also exert similar effects .
Antimicrobial Activity
The antimicrobial potential of related urea derivatives has been documented, indicating that this compound might display antibacterial or antifungal activities. The presence of the thiophene ring is often associated with enhanced interaction with microbial targets, potentially leading to cell membrane disruption or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating a series of urea derivatives found that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Inflammation Model : In an experimental model using mouse splenocytes, a derivative exhibited a significant reduction in LPS-induced inflammation markers at concentrations as low as 100 nM, suggesting that modifications in the urea structure can enhance anti-inflammatory effects .
- Antimicrobial Screening : In vitro assays demonstrated that similar compounds showed moderate to excellent antifungal activity against several pathogenic fungi, with some derivatives outperforming established antifungal agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| Antitumor IC50 | Low micromolar range |
| Anti-inflammatory Dose | Effective at 100 nM |
| Antifungal Activity | Moderate to excellent |
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing 1-(4-Methoxyphenethyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, and how do reaction conditions influence yield?
Methodological Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example:
- React 4-methoxyphenethyl isocyanate with 5-(thiophen-2-yl)furan-2-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
- Use a base like triethylamine to neutralize HCl byproducts .
Q. Key Variables :
| Variable | Impact on Reaction | Optimization Strategy |
|---|---|---|
| Solvent | Polarity affects reaction rate | Test polar (DMF) vs. non-polar (toluene) solvents |
| Temperature | Higher temps accelerate kinetics but may degrade products | Monitor via TLC/HPLC at 60–100°C |
| Stoichiometry | Excess isocyanate improves amine conversion | Use 1.2:1 molar ratio (isocyanate:amine) |
Data Contradictions :
Conflicting reports on solvent efficacy (e.g., dichloromethane vs. THF) may arise due to trace moisture or impurities. Validate purity via NMR and mass spectrometry .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer : Use a combination of spectroscopic and computational tools:
- X-ray crystallography for precise bond lengths/angles (e.g., C=O bond in urea moiety) .
- NMR (¹H, ¹³C) to confirm substitution patterns (e.g., methoxy group at 4.0–4.2 ppm) .
- DFT calculations (B3LYP/6-31G*) to predict electronic transitions and compare with UV-Vis data .
Advanced Tip :
Correlate crystallographic data with Hirshfeld surface analysis to study intermolecular interactions (e.g., hydrogen bonding in urea groups) .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for investigating the compound’s biological activity while minimizing confounding variables?
Methodological Answer : Adopt a Design of Experiments (DoE) approach:
- Factors : Concentration (µM), incubation time, cell line variability.
- Response Variables : IC₅₀, apoptosis markers (e.g., caspase-3 activation).
Q. Example DoE Table :
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Concentration | 10 µM | 50 µM | 100 µM |
| Incubation Time | 24 h | 48 h | 72 h |
| Cell Line | HeLa | MCF-7 | A549 |
Analysis :
Use ANOVA to identify significant interactions (e.g., time-dependent cytotoxicity in A549 cells) .
Q. Q4. How can researchers resolve contradictions in solubility and bioactivity data across studies?
Methodological Answer :
- Solubility : Test in multiple solvents (DMSO, PBS) and use dynamic light scattering (DLS) to detect aggregates .
- Bioactivity : Validate assays with positive controls (e.g., cisplatin for cytotoxicity) and orthogonal methods (e.g., flow cytometry vs. MTT assay) .
Case Study :
If solubility in PBS is poor (<10 µg/mL), consider prodrug strategies (e.g., PEGylation) or co-solvents (β-cyclodextrin) .
Q. Q5. What computational methods are effective for predicting structure-activity relationships (SAR) of this compound?
Methodological Answer :
Q. Key Findings :
| Substituent | Predicted Target | Binding Energy (kcal/mol) |
|---|---|---|
| Thiophene | EGFR kinase | -9.2 |
| Methoxyphenethyl | CYP450 | -7.8 |
Q. Q6. How can researchers address challenges in scaling up synthesis for preclinical studies?
Methodological Answer :
- Process Optimization : Use microreactors for continuous flow synthesis to improve heat/mass transfer .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
Q. Scale-Up Risks :
| Parameter | Lab Scale (mg) | Pilot Scale (g) | Mitigation |
|---|---|---|---|
| Yield | 65% | 45% | Optimize catalyst loading |
| Purity | 98% | 92% | Add scavengers (e.g., silica gel) |
Methodological Considerations
Q. Q7. What strategies are recommended for analyzing degradation products under physiological conditions?
Methodological Answer :
Q. Q8. How can interdisciplinary approaches enhance research on this compound?
Methodological Answer :
- Material Science : Study self-assembly properties for drug delivery (e.g., micelle formation) .
- Environmental Chemistry : Assess ecotoxicity using Daphnia magna assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
